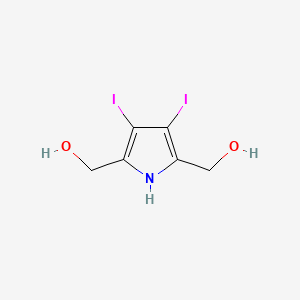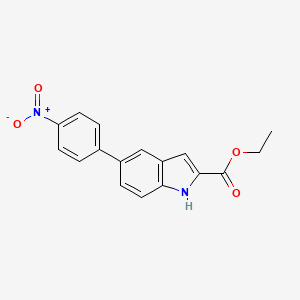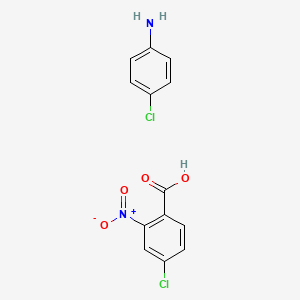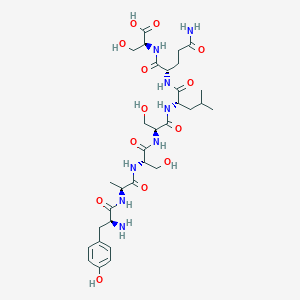
1H-Pyrrole-2,5-dimethanol, 3,4-diiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- is a chemical compound characterized by the presence of two iodine atoms at the 3 and 4 positions of the pyrrole ring, and two hydroxymethyl groups at the 2 and 5 positions
Méthodes De Préparation
The synthesis of 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- typically involves the iodination of 1H-Pyrrole-2,5-dimethanol. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure the selective introduction of iodine atoms at the desired positions.
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. laboratory-scale synthesis remains a viable approach for obtaining this compound for research purposes.
Analyse Des Réactions Chimiques
1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atoms can be reduced to hydrogen using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield pyrrole-2,5-dicarboxylic acid, while reduction of the iodine atoms can produce 1H-Pyrrole-2,5-dimethanol.
Applications De Recherche Scientifique
1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of iodine-containing compounds with biological molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. The presence of iodine atoms may enhance the compound’s biological activity and targeting capabilities.
Industry: Although not widely used in industrial applications, the compound’s unique properties may find niche uses in the development of specialized materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- is not well-defined, but it is likely to involve interactions with molecular targets through its iodine atoms and hydroxymethyl groups. The iodine atoms can participate in halogen bonding, while the hydroxymethyl groups can form hydrogen bonds with target molecules. These interactions may influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dimethanol: Lacks the iodine atoms, resulting in different reactivity and properties.
1H-Pyrrole-2,5-dimethanol, 3,4-dibromo-: Contains bromine atoms instead of iodine, which may affect its chemical reactivity and biological activity.
1H-Pyrrole-2,5-dimethanol, 3,4-dichloro-: Contains chlorine atoms instead of iodine, leading to different chemical and physical properties.
Propriétés
Numéro CAS |
828935-06-4 |
|---|---|
Formule moléculaire |
C6H7I2NO2 |
Poids moléculaire |
378.93 g/mol |
Nom IUPAC |
[5-(hydroxymethyl)-3,4-diiodo-1H-pyrrol-2-yl]methanol |
InChI |
InChI=1S/C6H7I2NO2/c7-5-3(1-10)9-4(2-11)6(5)8/h9-11H,1-2H2 |
Clé InChI |
IVDCEAXTVVXXIT-UHFFFAOYSA-N |
SMILES canonique |
C(C1=C(C(=C(N1)CO)I)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-3-methyl-](/img/structure/B14205147.png)


![3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol](/img/structure/B14205159.png)

![Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14205162.png)

![Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14205167.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-1-methyl-](/img/structure/B14205168.png)

![2-Bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide](/img/structure/B14205175.png)
